6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Overview
Description
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde, also known as THBAC, is an important organic compound used in a variety of scientific research applications. It is a versatile and powerful building block for the synthesis of molecules, and has been studied extensively due to its unique properties.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Macrocylic Compounds : A study describes the synthesis of macrocyclic N4 ligands chelating nickel(II) ions from 1,2-benzenediamines and 3,4-dihydro-2H-pyran-5-carbaldehyde, a cyclic 3-alkoxyacrolein, demonstrating the potential of similar compounds in complex synthesis (Hanke & Breitmaier, 1982).
Crystal Structure and Spectral Characterization : A novel derivative was synthesized by bromination of Aryl-Himachalene, characterized by NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the importance of such compounds in detailed structural analysis (Edder et al., 2019).
Chemical and Electrical Properties
- Exploring Chemical and Electrical Properties : The synthesis and properties of tetrathiafulvalene with a 1,6-methano[10]annulene moiety, including its electrochemical properties, were explored. This research indicates the role of such compounds in studying electrical conductivity and charge-transfer complexes (Neidlein et al., 1984).
Synthesis of Novel Compounds
Synthesis of Benzocycloalkane : Research on synthesizing 4-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1-carbaldehyde, a key intermediate in synthesizing Safinamide analogs, showcases the potential of these compounds in creating new drug analogues (Mao Jian-fen, 2015).
Synthesis of 2-Amino Dicarbonitriles : A multicomponent reaction for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives demonstrates the utility in synthesizing acceptor-donor-acceptor systems with unique chemical properties (Rong et al., 2012).
Chemical Reactions and Interactions
Understanding Chemical Reactions : A study on the bromination reaction of benzobicyclononadiene showed regio- and stereospecific formation of dibromides, shedding light on the impact of pyramidalization on bromination reactions (Balcı et al., 2007).
Synthesis of Isoxazoles : Research into the synthesis of new isoxazoles derived from benzosuberones, using 6-arylidene-3-methyl-6,7,8,9-tetrahydro-5H-bezo[a]cyclo-hepten-5-ones, illustrates the compound's versatility in creating novel chemical structures (Peesapati & Bathini, 2006).
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8-9,11H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORLPGPBSEBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.